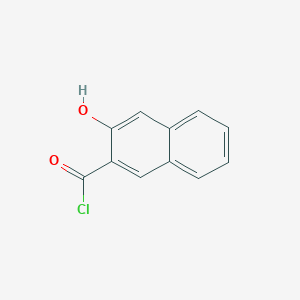

3-Hydroxynaphthalene-2-carbonyl chloride

Übersicht

Beschreibung

3-Hydroxynaphthalene-2-carbonyl chloride is a versatile organic compound that has been widely studied due to its unique properties. It has a molecular formula of C11H7ClO2 .

Molecular Structure Analysis

The molecular structure of 3-Hydroxynaphthalene-2-carbonyl chloride consists of 11 carbon atoms, 7 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The exact structure is not provided in the search results.Wissenschaftliche Forschungsanwendungen

Adsorption Studies

Compounds like 2-hydroxynaphthalene have been studied for their adsorption properties, particularly in relation to microplastics in water. This suggests that 3-Hydroxynaphthalene-2-carbonyl chloride could be used in environmental studies to understand pollutant adsorption dynamics .

Computational Chemistry Analysis

Derivatives of 3-hydroxynaphthalene have been systematically investigated using DFT (Density Functional Theory) methods. This indicates that 3-Hydroxynaphthalene-2-carbonyl chloride could be a subject of computational chemistry studies to predict its reactivity and properties .

Antibacterial Applications

Ring-substituted derivatives of 3-hydroxynaphthalene have shown antibacterial activity. Therefore, 3-Hydroxynaphthalene-2-carbonyl chloride might be explored for potential antibacterial properties .

Herbicidal Activity

Similar compounds have been tested for herbicidal activity by inhibiting photosynthetic electron transport in plants. This suggests a possible application of 3-Hydroxynaphthalene-2-carbonyl chloride in the development of new herbicides .

Photosynthesis Inhibition Studies

The compound’s analogs have been used in studies related to the inhibition of photosynthesis, which could mean that 3-Hydroxynaphthalene-2-carbonyl chloride may serve as a research tool in understanding photosynthetic processes .

Wirkmechanismus

Target of Action

The primary targets of 3-Hydroxynaphthalene-2-carbonyl chloride are bacterial strains such as Staphylococcus aureus and Mycobacterium tuberculosis . These bacteria are responsible for various infections in humans, making them key targets for antibacterial and antimycobacterial agents .

Mode of Action

It is known that the compound interacts with its targets, leading to their inhibition . This interaction disrupts the normal functioning of the bacteria, thereby exerting its antibacterial and antimycobacterial effects .

Biochemical Pathways

Given its antibacterial and antimycobacterial activity, it can be inferred that the compound interferes with essential biochemical pathways in the target bacteria, leading to their inhibition .

Result of Action

The result of the action of 3-Hydroxynaphthalene-2-carbonyl chloride is the inhibition of the growth of the target bacteria . This leads to a decrease in the severity of the infections caused by these bacteria .

Eigenschaften

IUPAC Name |

3-hydroxynaphthalene-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7ClO2/c12-11(14)9-5-7-3-1-2-4-8(7)6-10(9)13/h1-6,13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLCZBUOZNFAZLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C(=CC2=C1)C(=O)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90512506 | |

| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Hydroxynaphthalene-2-carbonyl chloride | |

CAS RN |

1734-00-5 | |

| Record name | 3-Hydroxynaphthalene-2-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90512506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(5S,8R,9S,10S,13S,14S,17S)-10,13-dimethyl-3-oxo-2-(2,2,2-trifluoroacetyl)-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B154225.png)

![Propanenitrile, 3-[2-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]ethoxy]-](/img/structure/B154229.png)

![[(Benzylsulfonyl)(dichloro)methyl]benzene](/img/structure/B154244.png)